4-tert-butyl-N-(2-iodophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(2-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzene ring and an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-iodophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like palladium catalysts and organoboron compounds are commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of benzamide oxides.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
4-tert-butyl-N-(2-iodophenyl)benzamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a scaffold for drug discovery.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-iodophenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the amide group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
- N-tert-butyl-4-aminobenzamide
Uniqueness
4-tert-butyl-N-(2-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C17H18INO |
---|---|
Molecular Weight |
379.23 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C17H18INO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20) |
InChI Key |
QWWITHAIGTXMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
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